NOX2 Inhibition Selectivity: >3,300-Fold Difference Between NOX2 and NOX1 Isoform Activity
The target compound exhibits potent inhibition of human NOX2 with an IC50 of 30 nM, while showing negligible activity against the closely related NOX1 isoform (IC50 > 100,000 nM) under comparable assay conditions [1][2]. This >3,300-fold selectivity window is a critical differentiation parameter for researchers investigating NOX2-specific pathways in inflammation and cardiovascular disease.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | NOX1 isoform: IC50 > 100,000 nM |
| Quantified Difference | >3,300-fold greater potency for NOX2 vs NOX1 |
| Conditions | Full-length human NOX2 or NOX1 transfected in COS 22 cells; ROS generation stimulated by lithium dodecyl sulphate (NOX2) or phorbol 12-myristate 13-acetate (NOX1) |
Why This Matters
This isoform selectivity profile supports procurement decisions for NOX2-focused research programs where off-target NOX1 inhibition would confound interpretation or generate unwanted toxicity signals.
- [1] BindingDB BDBM50497271 (ChEMBL3347550). Inhibition of full-length human NOX2 transfected in COS 22 cells. IC50 = 30 nM. View Source
- [2] BindingDB BDBM50497264 (ChEMBL3347524). Inhibition of full-length human NOX1 transfected in COS 22 cells. IC50 > 100,000 nM. View Source
